molecular formula C22H21FN4O2S B2610120 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-01-8

3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2610120
CAS RN: 1251671-01-8
M. Wt: 424.49
InChI Key: HQOHJISBXDFCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

CHEMBL4539456 exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its efficacy and safety in preclinical and clinical trials is ongoing .

Anti-Inflammatory Activity

The triazolopyridine scaffold in CHEMBL4539456 contributes to its anti-inflammatory effects. It modulates key inflammatory pathways, such as NF-κB and COX-2, potentially making it useful for conditions like rheumatoid arthritis and inflammatory bowel disease. Researchers are exploring its impact on cytokine production and immune cell activation .

Antimicrobial Potential

CHEMBL4539456 has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its sulfonamide moiety likely contributes to this effect by inhibiting bacterial dihydropteroate synthase. Researchers are investigating its potential as a novel antibiotic agent, especially against drug-resistant strains .

GABA Receptor Modulation

The compound interacts with GABA receptors, which play a crucial role in neuronal signaling. Researchers speculate that CHEMBL4539456 may have anxiolytic or sedative effects. Further studies are needed to understand its precise mechanism of action and potential therapeutic applications in neurological disorders .

Cardiovascular Effects

CHEMBL4539456’s triazolopyridine core may influence cardiovascular function. It has been studied for its vasodilatory properties and potential use in hypertension management. Researchers are exploring its effects on endothelial function and nitric oxide release .

Metabolic Disorders

Preliminary data suggest that CHEMBL4539456 could impact metabolic pathways. Its interaction with specific enzymes involved in glucose metabolism and lipid regulation warrants further investigation. Researchers are evaluating its potential as a novel therapeutic agent for diabetes and obesity-related conditions .

properties

IUPAC Name

3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-21-24-25-22-20(11-6-12-26(21)22)30(28,29)27(19-10-4-7-16(2)13-19)15-17-8-5-9-18(23)14-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHJISBXDFCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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